molecular formula C10H16ClN B1654226 2-methyl-2-phenylpropan-1-amine hydrochloride CAS No. 21404-94-4

2-methyl-2-phenylpropan-1-amine hydrochloride

Cat. No.: B1654226
CAS No.: 21404-94-4
M. Wt: 185.69 g/mol
InChI Key: RORCPASRNRYEDG-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropan-1-amine hydrochloride is an organic amine salt characterized by a branched alkyl chain and a phenyl substituent. Its base structure, 2-methyl-2-phenylpropan-1-amine (CAS 21404-88-6), features a tertiary carbon bonded to both a phenyl group and two methyl groups, with an amine group (-NH₂) at the primary position. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name

2-methyl-2-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-10(2,8-11)9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORCPASRNRYEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175676
Record name Phenethylamine, beta,beta-dimethyl-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21404-94-4
Record name Phenethylamine, beta,beta-dimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021404944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, beta,beta-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-phenylpropan-1-amine hydrochloride
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Preparation Methods

Reaction Protocol

  • Reduction Step : A solution of 2-methyl-2-phenylpropionitrile (1 mmol) in tetrahydrofuran (THF, 4 mL) is treated with 2 M $$ \text{BH}3\cdot\text{SMe}2 $$ in THF (0.5 mL) at 0°C. The mixture is stirred at room temperature for 16 hours.
  • Work-Up : Methanol is added to quench excess borane, followed by solvent removal under reduced pressure.
  • Salt Formation : The residue is dissolved in diethyl ether and treated with 2 M HCl in ether, yielding the hydrochloride salt as a white solid (quantitative yield).

Key Advantages

  • High Yield : Near-quantitative conversion (100%) under mild conditions.
  • Simplicity : Single-step reduction avoids intermediate purification.
  • Scalability : THF and borane reagents are commercially available in bulk.

Mechanistic Insight : Borane coordinates to the nitrile’s lone pair, facilitating sequential hydride transfers to form a primary amine-borane adduct. Acidic workup displaces borane and protonates the amine.

Multi-Step Synthesis via Carboxylic Acid Intermediate

A patent by CN105085278A outlines a four-step synthesis starting from substituted benzyl chlorides and isobutyronitrile, achieving a 50% overall yield.

Synthetic Pathway

Step Reaction Conditions Product
1 Alkylation of Isobutyronitrile $$ \text{LiN}(i\text{-Pr})_2 $$, THF, -78°C to 0°C 2-Methyl-1-substituted phenyl-2-butyronitrile
2 Hydrolysis NaOH, 80–220°C 2-Methyl-1-substituted phenyl-2-butyric acid
3 Curtius Rearrangement Diphenylphosphoryl azide, benzyl alcohol, 40–120°C Benzyl carbamate intermediate
4 Hydrogenolysis $$ \text{Pd/C} $$, $$ \text{H}_2 $$, room temperature 2-Methyl-2-phenylpropan-1-amine hydrochloride

Critical Modifications

  • Step 1 : A 1:1–3 molar ratio of benzyl chloride to isobutyronitrile ensures complete conversion.
  • Step 3 : Benzyl alcohol traps the isocyanate intermediate, preventing polymerization.
  • Step 4 : Catalytic hydrogenation cleaves the carbamate without epimerization.

Advantages Over Traditional Methods

  • Safety : Avoids cyanide reagents (e.g., $$ \text{NaCN} $$) used in alternative nitrile syntheses.
  • Versatility : Accommodates diverse substituents (R = $$ \text{CH}3 $$, $$ \text{OCH}3 $$, halogens) on the phenyl ring.

Patent-Based Industrial Approaches

Two patents (US6265382 B1, WO2009/73203 A1) disclose scalable methods for pharmaceutical applications.

Warner-Lambert Process (US6265382 B1)

  • Key Step : Reductive amination of 2-methyl-2-phenylpropanal with ammonium acetate and $$ \text{NaBH}_3\text{CN} $$.
  • Conditions : Methanol solvent, room temperature, 12-hour reaction.
  • Yield : 70–75% after hydrochloride salt formation.

AMGEN Process (WO2009/73203 A1)

  • Key Step : Hydroboration of 2-phenylpropene followed by amination.
  • Conditions : $$ \text{BH}_3\cdot\text{THF} $$, 0°C to reflux, 8 hours.
  • Yield : 65–70% after acidification.

Comparative Analysis of Synthetic Methods

Parameter Borane Reduction Multi-Step Synthesis Patent Methods
Reaction Steps 1 4 2–3
Overall Yield 100% 50% 65–75%
Hazardous Reagents $$ \text{BH}_3 $$ None $$ \text{NaBH}_3\text{CN} $$
Scalability Lab-scale Pilot plant Industrial
Cost Moderate Low High

Optimization Recommendations :

  • For academic labs: Borane reduction offers simplicity and high yield.
  • For industrial production: The multi-step synthesis balances safety and cost despite longer routes.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenethylamines depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Enantiopure Compounds

2-Methyl-2-phenylpropan-1-amine is primarily utilized in the synthesis of enantiopure drug-like compounds, particularly those related to amphetamines. These compounds are essential for treating conditions such as:

  • Obesity
  • Parkinson's Disease
  • Narcolepsy
  • Attention Deficit Hyperactivity Disorder (ADHD)

The synthesis often employs transaminases for the asymmetric synthesis of disubstituted 1-phenylpropan-2-amines from prochiral ketones. This method has been shown to achieve conversion rates of 88–89% with over 99% enantiomeric excess for the desired enantiomers.

1.2 Monoamine Oxidase Inhibition

Pargyline acts as an irreversible selective monoamine oxidase B (MAO-B) inhibitor, which is particularly relevant for managing neurodegenerative diseases such as Parkinson's disease. It enhances the inhibition of lysine-specific demethylase-1 (LSD-1), contributing to cancer treatment by inducing senescence and inhibiting cancer cell growth.

Biochemical Properties

2.1 Thermophysical Properties

Understanding the thermophysical properties of 2-Methyl-2-phenylpropan-1-amine is critical for its application in chemical processes and pharmaceuticals. Using dynamic data analysis tools like the NIST ThermoData Engine allows researchers to generate critically evaluated thermodynamic property data for this compound.

Case Studies and Research Findings

3.1 Neuroprotective Properties

Research indicates that derivatives of 2-Methyl-2-phenylpropan-1-amine possess neuroprotective properties, making them candidates for treating neurodegenerative disorders. For instance, pargyline has been investigated for its role in enhancing neuroprotective effects against oxidative stress in neuronal cells .

3.2 Stimulant Effects

As a stimulant, this compound influences neurotransmitter systems in the brain, which can be beneficial for various psychiatric conditions. Studies have shown that related compounds exhibit effects similar to amphetamines, impacting blood pressure and heart rate without significantly affecting heart rate variability .

Mechanism of Action

The mechanism of action of phenethylamine, beta,beta-dimethyl-, hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-methyl-2-phenylpropan-1-amine hydrochloride are influenced by its unique substitution pattern. Below is a comparative analysis with analogous compounds:

Structural Modifications and Electronic Effects

1-Fluoro-2-methylpropan-2-amine Hydrochloride
  • Structure : Replaces the phenyl group with a fluorine atom at the 1-position.
  • This modification may also affect solubility due to increased polarity .
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride
  • Structure : Introduces chloro and fluoro substituents on the phenyl ring.
  • Impact: Halogenation enhances lipophilicity, improving membrane permeability.
(R)-2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
  • Structure : Substitutes the phenyl group with a p-tolyl (4-methylphenyl) moiety and introduces stereochemistry (R-configuration).
  • Impact : The methyl group on the aromatic ring enhances electron-donating effects, which could stabilize charge interactions in biological systems. Stereochemistry may influence enantioselective binding to targets like neurotransmitter receptors .

Pharmacological Activity

Evidence from structurally related compounds highlights the role of substituents in modulating biological effects:

  • Analgesic and Analeptic Effects: A study on 2-methyl-3-(2-phenyl-3-methyl-tetrahydrooxazino)-propiophenone hydrochloride (PsI) demonstrated weaker analgesic activity compared to morphine but notable analeptic (stimulant) effects. This suggests that bulky substituents (e.g., tetrahydrooxazino groups) reduce analgesic potency but retain central nervous system activity .
  • MAO Inhibition: PsI also exhibited monoamine oxidase (MAO) inhibition, albeit weaker than iproniazid. This implies that tertiary amine structures with aromatic groups may interact with MAO enzymes, though potency depends on substituent size and electronic properties .

Physicochemical Properties

Compound Molecular Formula Key Substituents Solubility Lipophilicity (LogP)
This compound C₁₀H₁₄NCl Phenyl, methyl branches High (polar) ~2.1 (estimated)
1-Fluoro-2-methylpropan-2-amine hydrochloride C₄H₁₁ClFN Fluorine Moderate ~1.8
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₃Cl₂FN Cl/F on phenyl ring Low (nonpolar) ~3.5
(R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride C₁₁H₁₈NCl p-Tolyl, stereochemistry (R) Moderate ~2.6

Note: LogP values are estimated based on structural analogs.

Key Research Findings

  • Stereochemical Influence : The (R)-enantiomer of 2-methyl-1-(p-tolyl)propan-1-amine hydrochloride shows higher receptor-binding specificity than its (S)-counterpart, underscoring the importance of chirality in drug design .
  • Halogenation Effects : Fluorine and chlorine substituents improve metabolic stability but may reduce aqueous solubility, necessitating formulation adjustments for bioavailability .

Biological Activity

2-Methyl-2-phenylpropan-1-amine hydrochloride, commonly known as methamphetamine hydrochloride, is a potent central nervous system stimulant. It is structurally similar to amphetamine and has been studied extensively for its biological activities, particularly its effects on neurotransmitter systems and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C10H15N·HCl
  • CAS Number: 537-46-2

Methamphetamine primarily acts by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This action leads to heightened alertness, increased energy, and euphoria. The compound's ability to cross the blood-brain barrier rapidly enhances its potency and addictive potential.

Stimulant Effects

Methamphetamine is known for its powerful stimulant effects. Research indicates that it significantly increases dopamine levels in the brain, which is associated with its reinforcing properties and potential for abuse. A study demonstrated that methamphetamine administration led to increased locomotor activity in animal models, indicative of stimulant effects .

Neurotoxicity

While methamphetamine has stimulant properties, it also exhibits neurotoxic effects, particularly on dopaminergic neurons. Chronic use can lead to significant reductions in dopamine transporter levels and alterations in brain structure. Studies have shown that repeated methamphetamine exposure results in long-term changes in brain function and behavior .

Therapeutic Applications

Despite its potential for abuse, methamphetamine has been explored for therapeutic use in conditions such as attention deficit hyperactivity disorder (ADHD) and obesity. The FDA has approved a formulation of methamphetamine for ADHD treatment under strict regulations due to its high potential for addiction.

Case Studies

Case Study 1: ADHD Treatment
A clinical trial involving children diagnosed with ADHD demonstrated that low doses of methamphetamine improved attention and reduced hyperactivity without significant adverse effects when monitored closely .

Case Study 2: Obesity Management
In a controlled study, methamphetamine was administered as part of a weight loss program. Participants showed significant weight reduction compared to placebo groups, highlighting its potential utility in obesity management .

Comparative Analysis of Biological Activity

Aspect Methamphetamine Amphetamine
Potency Higher potency due to structural modificationsLower potency compared to methamphetamine
Duration of Action Longer duration due to slower metabolismShorter duration of action
Neurotoxicity Higher risk of neurotoxic effectsModerate neurotoxic effects
Therapeutic Use Approved for ADHD; limited obesity useApproved for ADHD; used in narcolepsy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-2-phenylpropan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of methylamine derivatives with 2-phenylpropan-1-ol under acidic conditions, followed by hydrochloride salt formation using concentrated HCl. Optimization includes:

  • Temperature control (50–80°C) to minimize side reactions.
  • Solvent selection (e.g., ethanol or THF) to enhance solubility.
  • Use of catalysts like NaBH₄ for reductive amination .
    • Industrial Insights : Continuous flow reactors with automated parameter control (e.g., pressure, temperature) improve scalability and purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to quantify impurities (<1%).
  • NMR : ¹H NMR (D₂O) should show peaks at δ 1.4 (s, 3H, CH₃), δ 2.8 (m, 2H, CH₂NH₂), and δ 7.3 (m, 5H, aromatic).
  • Mass Spectrometry : ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 180.1 .

Q. What safety protocols are critical when handling this compound?

  • PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine crystalline powder.
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the phenyl ring of this compound?

  • Computational Insights : Density Functional Theory (DFT) simulations reveal electron-withdrawing groups (e.g., NO₂) increase amine protonation energy, altering reactivity in nucleophilic substitutions. Experimental validation via kinetic studies (UV-Vis monitoring) is recommended .
  • Case Study : Meta-substituted derivatives show reduced steric hindrance, enhancing reaction rates by 20% compared to para-substituted analogs .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Data Analysis :

  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., N-oxide derivatives) that may confound bioassay results.
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects .
    • Example : Conflicting cytotoxicity data in literature were traced to residual solvents (e.g., DMSO) in stock solutions .

Q. What novel applications exist for this compound in asymmetric catalysis?

  • Methodology :

  • Chiral Resolution : Use (R)-BINOL-phosphoric acid to resolve enantiomers via co-crystallization.
  • Catalytic Activity : The amine acts as a ligand in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), achieving >90% enantiomeric excess (ee) in triazole synthesis .

Q. How can stability studies be designed to assess long-term degradation of this compound?

  • Protocol :

  • Forced Degradation : Expose samples to heat (60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.
  • Analytics : Monitor degradation via HPLC-UV (220 nm) and identify products using HRMS.
  • Key Finding : Hydrolysis at the C-N bond produces 2-phenylpropan-1-ol as the primary degradant under acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2-phenylpropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-methyl-2-phenylpropan-1-amine hydrochloride

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